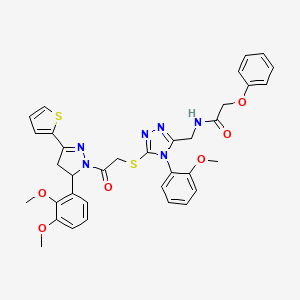

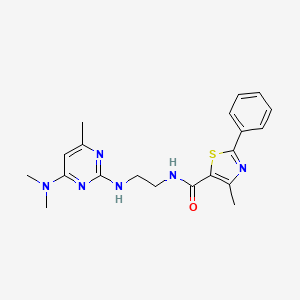

![molecular formula C12H10N4O4S B2549033 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 872628-49-4](/img/structure/B2549033.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives typically involves a two-step chemical synthesis. For instance, different amino benzothiazoles were chloroacetylated and further reacted with substituted piperazines in the presence of a base to obtain N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . Similarly, other papers describe the synthesis of related compounds through reactions involving acetyl chloride and corresponding heterocyclic compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N-substituted acetamide derivatives is characterized using techniques such as 1H NMR, 13C NMR, and elemental analysis . These techniques help confirm the chemical structure of the synthesized compounds. The molecular docking experiments, as mentioned in paper , could also provide insights into the binding interactions of similar compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-substituted acetamide derivatives are typically nucleophilic substitution reactions where an amino group reacts with an acyl chloride or similar acylating agent to form the acetamide linkage . The specific reactions for the compound would likely involve the formation of the 1,2,4-triazine ring and its subsequent thio-substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamide derivatives are not explicitly detailed in the provided papers. However, these properties can be inferred from the general behavior of similar compounds. They are likely to have moderate to low solubility in water, with solubility improving in polar organic solvents. The presence of aromatic and heterocyclic rings in the structure suggests that these compounds may exhibit significant UV absorption, which could be useful in spectroscopic analysis .

Relevant Case Studies

The provided papers include case studies where the synthesized N-substituted acetamide derivatives were evaluated for various biological activities. For example, some compounds showed anti-inflammatory activity by carrageenan-induced paw edema method , positive inotropic activity in isolated rabbit heart preparations , anti-HIV activity using the MTT method , and antitumor activities in vitro against human cancer cell lines . These studies demonstrate the potential therapeutic applications of N-substituted acetamide derivatives and could serve as a basis for the evaluation of the compound .

科学的研究の応用

Synthesis and Characterization

Ultrasound-Assisted Synthesis

The compound has been synthesized using an ultrasound-assisted method, which provides significant reductions in reaction times and higher yields compared to traditional methods. This approach involves the 1,3-dipolar cycloaddition reaction between 2-azido-N-(benzo[d]thiazol-2-yl)acetamide derivatives and different alkynes, catalyzed by CuSO4·5H2O/sodium ascorbate, demonstrating an efficient way to produce 1,2,3-triazoles tethering bioactive benzothiazole nucleus with potential antibacterial applications (Rezki, 2016).

Biological Activities

Antibacterial Evaluation

The synthesized compounds, following the mentioned methodology, were evaluated for their antibacterial activity against various bacterial strains, including gram-positive and gram-negative bacteria, as well as fungal strains. The compounds displayed promising antimicrobial activities, with Minimum Inhibition Concentrations (MIC) ranging from 4 to 16 μg/mL, suggesting their potential as novel antibacterial agents (Rezki, 2016).

Anti-inflammatory Activity and p38α MAP Kinase Inhibition

N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives were synthesized and showed significant in vitro and in vivo anti-inflammatory activity, as well as p38α MAP kinase inhibition. The findings indicate that these compounds could serve as leads for the development of new anti-inflammatory drugs (Tariq et al., 2018).

Antimalarial and COVID-19 Drug Potential

A theoretical investigation into some antimalarial sulfonamides, including related compounds, utilized computational calculations and molecular docking studies to reveal their potential as COVID-19 drugs. These studies highlight the versatility of such compounds in addressing emerging health challenges (Fahim & Ismael, 2021).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S/c17-10-4-13-16-12(15-10)21-5-11(18)14-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,14,18)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOHXILPBTWPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=CC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

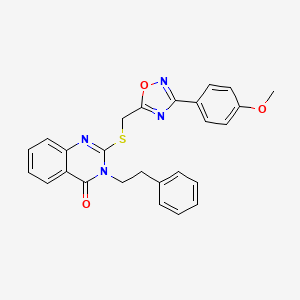

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)

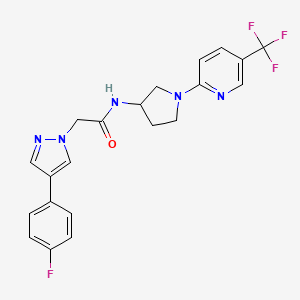

![1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2548953.png)

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

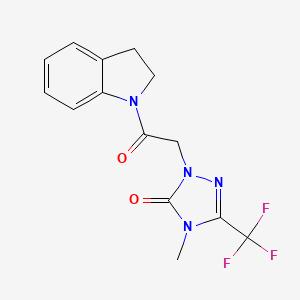

![4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2548966.png)

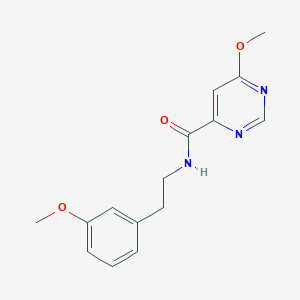

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

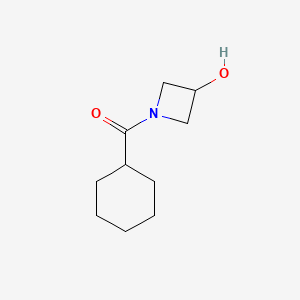

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)